molecular formula C26H26Cl2N2O5 B12483624 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12483624
M. Wt: 517.4 g/mol
InChI Key: BUSSQOKITIIXQV-UHFFFAOYSA-N
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Description

5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes chloro, methoxy, and morpholinyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylamine derivative, followed by the introduction of the chloro and methoxy groups through substitution reactions. The final step involves the coupling of the morpholinyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
  • 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
  • 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26Cl2N2O5

Molecular Weight

517.4 g/mol

IUPAC Name

5-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C26H26Cl2N2O5/c1-33-24-13-17(12-22(28)25(24)35-16-18-4-2-3-5-21(18)27)15-29-19-6-7-23(20(14-19)26(31)32)30-8-10-34-11-9-30/h2-7,12-14,29H,8-11,15-16H2,1H3,(H,31,32)

InChI Key

BUSSQOKITIIXQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC4=CC=CC=C4Cl

Origin of Product

United States

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